5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both amino and nitrile functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide (MnO₂) in water, which provides an eco-friendly and efficient route . The reaction is carried out at room temperature, and the yields range from 86% to 96% .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to minimize environmental impact and reduce costs. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce amines.
Scientific Research Applications
5-amino-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, the compound may inhibit specific kinases or enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-pyrazolecarbonitrile: Similar structure but with different substitution patterns.
5-amino-1H-pyrazole-4-carbonitrile: Lacks the methyl group present in 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
Uniqueness
This compound is unique due to the presence of both amino and nitrile groups, as well as the methyl substitution on the pyrazole ring. These features contribute to its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHJAMDQMQGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202937 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-07-6, 1204294-67-6 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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